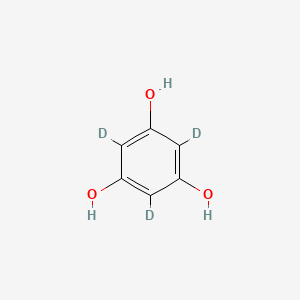

2,4,6-Trideuteriobenzene-1,3,5-triol

Übersicht

Beschreibung

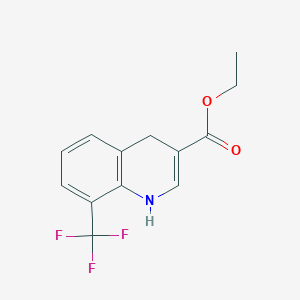

“2,4,6-Trideuteriobenzene-1,3,5-triol” is a derivative of benzene-1,3,5-triol, also known as phloroglucinol . Phloroglucinol is a type of trihydroxybenzene, which is an organic compound featuring three hydroxyl groups substituted onto a benzene ring . The “trideuterio” prefix suggests that it has three deuterium (heavy hydrogen) atoms, likely replacing the hydrogen atoms in the hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Electronic Factors

- The study on the molecular structure of 1,3,5-triamino-2,4,6-trinitrobenzene and related compounds using ab initio methods reveals the importance of balancing steric and electronic factors in push-pull benzenes. This research has implications for designing compounds with specific electronic properties, potentially including those similar to 2,4,6-Trideuteriobenzene-1,3,5-triol (Baldridge & Siegel, 1993).

Conducting Polymers and Reticulation Points

- Research on the preparation of monomers for three-dimensional fully conjugated conducting polymers, including the use of deuterated reticulation points, demonstrates the potential for creating novel materials with specific electrical properties. This work could provide a framework for understanding how compounds like this compound might be utilized in material science and engineering (Rebourt, Pépin‐Donat, & Dinh, 1995).

Covalent Organic Frameworks

- The synthesis of covalent organic frameworks (COFs) with hydrazone linkages using 1,3,5-triformylbenzene showcases the versatility of aromatic compounds in constructing porous materials for applications such as gas storage, separation, and catalysis. This suggests potential research avenues for this compound in the development of new COFs (Uribe-Romo et al., 2011).

Fluorinated Derivatives and Photolysis

- The generation of fluorinated m-benzyne derivatives via UV photolysis of 1,3-diiodobenzene derivatives in solid neon highlights the reactivity and potential for creating novel aromatic compounds with unique properties. Such studies underline the importance of exploring the chemical behavior of compounds including deuterated versions for advanced scientific applications (Wenk & Sander, 2002).

Chemical Shifts and Hydrogen Bonding

- Investigations into the effects of hydrogen bonding on chemical shifts in o-hydroxy acyl aromatics, including compounds like 1,3,5-triacetyl-2,4,6-trihydroxybenzene, offer insights into the structural and electronic characteristics of aromatic compounds. This research is relevant for understanding how deuterium substitution impacts molecular behavior, potentially applicable to this compound (Hansen, Bolvig, & Woźniak, 2005).

Eigenschaften

IUPAC Name |

2,4,6-trideuteriobenzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDYQQDYXPDABM-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)[2H])O)[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858310 | |

| Record name | (~2~H_3_)Benzene-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036711-64-4 | |

| Record name | (~2~H_3_)Benzene-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1512195.png)

![6'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B1512204.png)

![Methyl 6-(hydroxymethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1512211.png)

![8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride](/img/structure/B1512218.png)